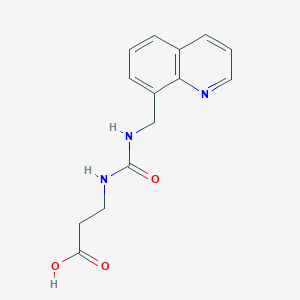![molecular formula C14H17F2N3O B11735631 1-(difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11735631.png)
1-(difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a difluoromethyl group, an ethoxyphenyl group, and a methyl group attached to the pyrazole ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
The synthesis of 1-(difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves several steps:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-ethoxybenzylamine, 3-methyl-1H-pyrazole, and difluoromethylating agents.
Synthetic Route:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) and may require the use of catalysts or specific solvents to achieve high yields and purity.
Industrial production methods for this compound may involve optimization of the reaction conditions, scaling up the synthesis, and purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities.
Analyse Chemischer Reaktionen
1-(difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the difluoromethyl group or the ethoxyphenyl group can be replaced by other substituents using appropriate reagents and conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with potential biological activities.
Wissenschaftliche Forschungsanwendungen
1-(difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential as a drug candidate in the treatment of various diseases, including infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-(difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways, inhibit enzyme activity, or bind to receptors to exert its effects.
Biological Effects: The specific biological effects depend on the molecular targets and pathways involved, leading to potential therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
1-(difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine can be compared with other similar compounds:
Similar Compounds:
Uniqueness: The presence of both the difluoromethyl group and the ethoxyphenyl group in the same molecule makes it unique, potentially leading to distinct biological activities and applications compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C14H17F2N3O |
|---|---|
Molekulargewicht |
281.30 g/mol |
IUPAC-Name |
1-(difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C14H17F2N3O/c1-3-20-12-6-4-11(5-7-12)8-17-13-9-19(14(15)16)18-10(13)2/h4-7,9,14,17H,3,8H2,1-2H3 |
InChI-Schlüssel |
HWJMSFYCVCVYRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CNC2=CN(N=C2C)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(dimethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735549.png)
![2-methoxy-4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11735553.png)
amine](/img/structure/B11735571.png)
![1-(difluoromethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735578.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11735582.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11735585.png)
![2-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine](/img/structure/B11735586.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11735588.png)

![(3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazol-5-yl)methanol](/img/structure/B11735602.png)
![2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B11735603.png)
![2-Methoxy-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol](/img/structure/B11735606.png)

![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735618.png)
